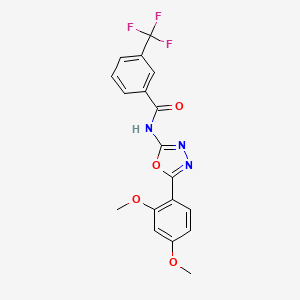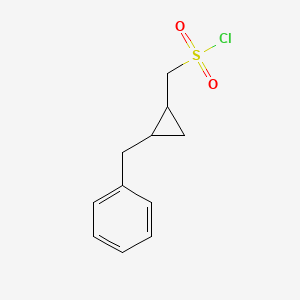
(2-Benzylcyclopropyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylcyclopropyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C11H13ClO2S . This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl chloride moiety. It is a versatile reagent used in organic synthesis, particularly in the formation of sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methanesulfonic Acid Route: One common method involves the reaction of methanesulfonic acid with thionyl chloride.
Sulfuryl Chloride Route: Another method involves the radical chlorination of methane with sulfuryl chloride, producing methanesulfonyl chloride and hydrogen chloride as by-products.
Industrial Production Methods: Industrial production of (2-Benzylcyclopropyl)methanesulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or sulfuryl chloride due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Benzylcyclopropyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: It can also participate in elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.
Major Products:
Sulfonamides: Formed when reacted with amines.
Sulfonate Esters: Formed when reacted with alcohols.
Thioethers: Formed when reacted with thiols.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonyl Derivatives: Used as a key reagent in the synthesis of various sulfonyl-containing compounds which are important intermediates in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities which are common in drug molecules.
Industry:
Mechanism of Action
The mechanism of action of (2-Benzylcyclopropyl)methanesulfonyl chloride primarily involves its role as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the benzyl and cyclopropyl groups, used in similar substitution reactions.
Tosyl Chloride: Contains a toluene group instead of a benzyl group, commonly used in organic synthesis for similar purposes.
Uniqueness:
Structural Complexity: The presence of both benzyl and cyclopropyl groups in (2-Benzylcyclopropyl)methanesulfonyl chloride provides unique steric and electronic properties, making it a valuable reagent in specific synthetic applications.
Reactivity: The combination of these groups can influence the reactivity and selectivity of the compound in various chemical reactions, offering advantages over simpler sulfonyl chlorides.
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZNSWZUYAPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/new.no-structure.jpg)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

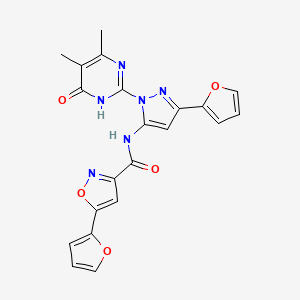

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
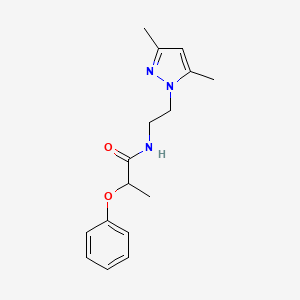
![3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2534139.png)
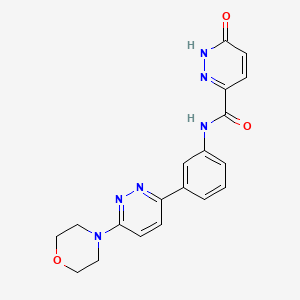
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)
